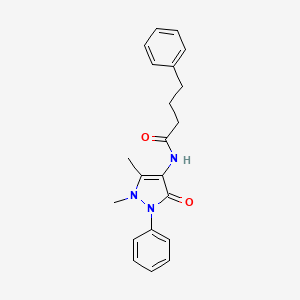![molecular formula C18H18Cl2N2O B5718977 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first developed in the 1970s by a team of scientists at Upjohn, a pharmaceutical company. U-47700 is a potent μ-opioid receptor agonist, which means it binds to and activates the μ-opioid receptors in the brain, spinal cord, and other parts of the body. This results in pain relief, sedation, and euphoria.
作用機序
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide binds to the μ-opioid receptor and activates it, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in pain relief, sedation, and euphoria. 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide also has some activity at the κ-opioid receptor and the δ-opioid receptor, but its affinity for these receptors is much lower than its affinity for the μ-opioid receptor.
Biochemical and Physiological Effects:
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and miosis. It also has some antitussive and antidiarrheal effects. 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide can cause dependence and withdrawal symptoms similar to other opioids, and it has a high potential for abuse.
実験室実験の利点と制限
One advantage of using 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in lab experiments is its potency and selectivity for the μ-opioid receptor. This allows researchers to study the receptor and its effects with a high degree of specificity. However, 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide also has a number of limitations, including its potential for abuse and its toxicity at high doses. It is important for researchers to use appropriate safety precautions and to follow ethical guidelines when working with 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide.
将来の方向性
There are several future directions for research on 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide and related compounds. One area of interest is the development of new opioid analgesics that are more effective and have fewer side effects than traditional opioids. Another area of interest is the study of the μ-opioid receptor and its interactions with other proteins and signaling pathways. Additionally, 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide and related compounds could be used to study the role of opioids in addiction and other neurological disorders.
合成法
The synthesis of 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide involves several steps, including the reaction of 3-chloroaniline with 2-bromo-1-(4-methylphenyl)ethanone to form 3-chloro-N-(2-(4-methylphenyl)ethyl)aniline. This intermediate is then reacted with pyrrolidine and 3-chlorobenzoyl chloride to form 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide. The final product is purified using column chromatography and recrystallization.
科学的研究の応用
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been used in scientific research to study the μ-opioid receptor and its role in pain perception, addiction, and other physiological processes. It has also been used to develop new opioid analgesics that are more effective and have fewer side effects than traditional opioids. Additionally, 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been used to study the pharmacokinetics and pharmacodynamics of opioid drugs and their interactions with other drugs.
特性
IUPAC Name |
3-chloro-N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-12-7-8-13(11-15(12)20)18(23)21-16-6-4-5-14(19)17(16)22-9-2-3-10-22/h4-8,11H,2-3,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEQUZAXNADUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-chloro-2-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)
![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)


![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)

![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)
![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)


![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)


![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)